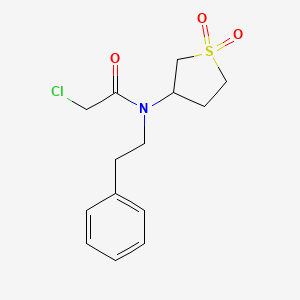
Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a synthetic organic compound It is characterized by the presence of a chloroacetamide group, a phenylethyl group, and a tetrahydro-1,1-dioxido-3-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps:
Formation of the Chloroacetamide Group: This can be achieved by reacting chloroacetyl chloride with an amine under basic conditions.
Introduction of the Phenylethyl Group: This step may involve a nucleophilic substitution reaction where the phenylethylamine reacts with the chloroacetamide intermediate.
Incorporation of the Tetrahydro-1,1-dioxido-3-thienyl Group: This can be done through a cyclization reaction involving a thiol and an appropriate oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienyl group.
Reduction: Reduction reactions could target the chloroacetamide group, potentially converting it to an amine.
Substitution: The chloro group in the acetamide moiety can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Pharmacologically, compounds with similar structures are often investigated for their potential therapeutic effects. This compound could be studied for its interactions with biological targets.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The phenylethyl group could facilitate binding to hydrophobic pockets, while the chloroacetamide and thienyl groups might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-phenylethyl)-: Lacks the chloro and thienyl groups, potentially altering its reactivity and biological activity.
Acetamide, 2-chloro-N-(2-phenylethyl)-: Similar but lacks the thienyl group, which might affect its chemical properties.
Acetamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-: Lacks the phenylethyl group, which could influence its binding affinity and selectivity.
Uniqueness
The presence of all three functional groups in Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- makes it unique. This combination of groups can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
Acetamide derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and analgesic properties. This article focuses on the compound Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- , exploring its biological activity through various studies and findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 453576-68-6 |
| Molecular Formula | C14H18ClNO3S |
| Molecular Weight | 301.81 g/mol |
| LogP | 2.94290 |
| PSA (Polar Surface Area) | 32.59 Ų |
Antibacterial Activity
Acetamides are known for their antibacterial properties. A study investigating various acetamide derivatives demonstrated that the presence of a chloro atom enhances antibacterial activity against pathogens like Klebsiella pneumoniae. The compound's structure suggests that it may interact with penicillin-binding proteins, leading to cell lysis and bacterial death .
In a comparative study of acetamides, derivatives with chloro substitutions showed significantly improved minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibited twice the potency of its non-chloro counterpart against K. pneumoniae .
Analgesic Activity
Research has indicated that acetamide derivatives also possess analgesic properties. In vivo studies have shown that certain derivatives, when docked with COX-1 and COX-2 enzymes, exhibit significant binding affinities, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, compounds similar to acetamide were evaluated for their analgesic effects using the hot plate model, showing promising results comparable to established analgesics like diclofenac .
Case Studies
- Study on Antibacterial Efficacy :
- Molecular Docking Studies :
Properties
CAS No. |
453576-68-6 |
|---|---|
Molecular Formula |
C14H18ClNO3S |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H18ClNO3S/c15-10-14(17)16(13-7-9-20(18,19)11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI Key |
LIPIBGYEODZBFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CCC2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















